Potassium [1,1'-biphenyl]-4-yltrifluoroborate
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Overview
Description
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a trifluoroborate moiety, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [1,1’-biphenyl]-4-yltrifluoroborate typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of Potassium [1,1’-biphenyl]-4-yltrifluoroborate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium [1,1’-biphenyl]-4-yltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of Potassium [1,1’-biphenyl]-4-yltrifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium [1,1’-biphenyl]-4-yltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium [1,1’-biphenyl]-4-yltrifluoroborate in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium [1,1’-biphenyl]-4-ylboronic acid
- Potassium [1,1’-biphenyl]-4-yltrifluoroborate
- Potassium [1,1’-biphenyl]-4-ylborate
Uniqueness
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is unique due to its trifluoroborate moiety, which imparts greater stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in cross-coupling reactions where high yields and selectivity are desired .
Properties
Molecular Formula |
C12H9BF3K |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
potassium;trifluoro-(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
InChI Key |
GTDPOHCCLUGUHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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